4-(Chloromethyl)benzonitrile physical and chemical properties
4-(Chloromethyl)benzonitrile physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Chloromethyl)benzonitrile, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and safety information to support its application in synthesis and analysis.
Chemical Identity and Structure
4-(Chloromethyl)benzonitrile, also known as α-chloro-p-tolunitrile or 4-cyanobenzyl chloride, is an organic compound featuring both a chloromethyl and a nitrile functional group attached to a benzene (B151609) ring.[1][2] This unique structure makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]
| Identifier | Value |
| IUPAC Name | 4-(chloromethyl)benzonitrile[3] |
| CAS Number | 874-86-2[1][2][3][4][5] |
| Molecular Formula | C₈H₆ClN[1][2][3][6] |
| SMILES | C1=CC(=CC=C1CCl)C#N[3] |
| InChI | InChI=1S/C8H6ClN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2[3] |
| InChIKey | LOQLDQJTSMKBJU-UHFFFAOYSA-N[3] |
Physical Properties
The compound is typically a white to off-white crystalline solid at room temperature.[1][7] Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 151.59 g/mol | [1][3][4][5][6] |
| Appearance | White needle crystal; Off-white to pale yellow crystalline powder | [1][7] |
| Melting Point | 77-79 °C | [1] |
| Boiling Point | 263 °C | [1][7] |
| Density | 1.18 - 1.19 g/cm³ (Predicted) | [7][8] |
| Flash Point | 111 - 120.2 °C | [8][9] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, and acetone | [7][8] |
Chemical Properties and Reactivity
4-(Chloromethyl)benzonitrile is a reactive compound, primarily due to the presence of the benzylic chloride. This functional group makes the compound susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups.[1]
-
Stability : The compound is reactive with water, liberating toxic gas.[10] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][7] Exposure to moist air or water should be avoided.[10]
-
Reactivity : It serves as a crucial building block for synthesizing biologically active compounds, including potential anti-cancer and anti-inflammatory drugs.[1] Its ability to undergo nucleophilic substitution is key to its utility in creating complex molecular architectures.[1]
-
Incompatible Materials : Strong oxidizing agents, acids, and water.[10][11]
-
Hazardous Decomposition Products : Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide, and hydrogen chloride gas.[10][11]
Spectral Data
| Spectrum Type | Details |
| ¹³C NMR | Data available from VARIAN XL-200 instrument.[3] |
| Mass Spectrometry (GC-MS) | NIST library data shows a top peak at m/z 116.[3] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[3] |
Experimental Protocols
A. Synthesis of 4-(Chloromethyl)benzonitrile from 4-Chloromethylstyrene
This protocol outlines a general procedure for the synthesis of 4-(chloromethyl)benzonitrile.
-
Materials : 4-chloromethylstyrene (0.4 mmol), sodium nitrite (B80452) (2 mmol), metal iron(III) porphyrin catalyst (5 mg), acetonitrile (B52724) (4.5 mL), formic acid (0.5 mL), petroleum ether, and ethyl acetate (B1210297).[7]
-
Procedure :
-
Add 4-chloromethylstyrene, sodium nitrite, the catalyst, and acetonitrile to a reaction tube.[7]
-
Heat the mixture to 70°C under an air atmosphere with stirring.[7]
-
Slowly add formic acid dropwise over the first 30 minutes of the reaction.[7]
-
Continue the reaction for a total of 4 hours, then cool the mixture to room temperature.[7]
-
Remove the solvent using a rotary evaporator to obtain the crude product.[7]
-
-
Purification :
B. Analytical Methods
-
Purity Analysis (HPLC) : Purity is often determined by High-Performance Liquid Chromatography (HPLC), with standards of ≥97.0% or ≥98% being common.[1]
-
Reaction Monitoring (GC/GC-MS) : Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to monitor the progress of synthesis reactions.[12]
-
Structural Elucidation (NMR) : ¹H and ¹³C NMR spectra are recorded to confirm the structure of the compound, typically using a 400 MHz spectrometer with CDCl₃ or DMSO-d₆ as the solvent.[12]
Safety and Handling
4-(Chloromethyl)benzonitrile is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification: [3]
-
Serious eye damage (Category 1)[4]
Precautionary Measures: [4][10][11]
-
Handling : Use only in a well-ventilated area or under a chemical fume hood.[10][11] Wear protective gloves, clothing, and eye/face protection.[10][11] Avoid breathing dust and prevent contact with skin and eyes.[10][11]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[8][10][11] Store locked up.[10][11] Keep away from incompatible materials such as strong oxidizing agents and water.[10][11]
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
-
Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[10][11]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[10][11]
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 4-(Chloromethyl)benzonitrile | C8H6ClN | CID 70127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Chloromethyl)benzonitrile = 97.0 874-86-2 [sigmaaldrich.com]
- 5. 4-(氯甲基)苄腈 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzonitrile, 4-(chloromethyl)- [webbook.nist.gov]
- 7. 4-(Chloromethyl)tolunitrile | 874-86-2 [chemicalbook.com]
- 8. nj-finechem.com [nj-finechem.com]
- 9. chembk.com [chembk.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. rsc.org [rsc.org]
